molecular formula C24H18N4O3S B5550961 (2Z)-13-acetyl-5-methyl-2-(quinoxalin-2-ylmethylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one

(2Z)-13-acetyl-5-methyl-2-(quinoxalin-2-ylmethylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one

Cat. No.: B5550961
M. Wt: 442.5 g/mol
InChI Key: RHYWQDWQPNZWEW-ODLFYWEKSA-N
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Description

(2Z)-13-acetyl-5-methyl-2-(quinoxalin-2-ylmethylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least two different elements as members of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-13-acetyl-5-methyl-2-(quinoxalin-2-ylmethylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the quinoxaline ring, followed by the construction of the thiazolo[2,3-d][1,3,5]benzoxadiazocin core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-13-acetyl-5-methyl-2-(quinoxalin-2-ylmethylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoxaline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound.

Scientific Research Applications

(2Z)-13-acetyl-5-methyl-2-(quinoxalin-2-ylmethylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-13-acetyl-5-methyl-2-(quinoxalin-2-ylmethylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2Z)-13-acetyl-5-methyl-2-(quinoxalin-2-ylmethylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one apart is its unique combination of these structural elements, which gives it distinct chemical and biological properties

Properties

IUPAC Name

(13Z)-16-acetyl-9-methyl-13-(quinoxalin-2-ylmethylidene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraen-14-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O3S/c1-13(29)20-21-15-7-3-6-10-18(15)31-24(20,2)27-23-28(21)22(30)19(32-23)11-14-12-25-16-8-4-5-9-17(16)26-14/h3-12,20-21H,1-2H3/b19-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYWQDWQPNZWEW-ODLFYWEKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)C(=CC5=NC6=CC=CC=C6N=C5)S4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)/C(=C/C5=NC6=CC=CC=C6N=C5)/S4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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